molecular formula C11H17N B14634845 N,N-Dimethyl-2-(propan-2-yl)aniline CAS No. 55359-23-4

N,N-Dimethyl-2-(propan-2-yl)aniline

Cat. No.: B14634845
CAS No.: 55359-23-4
M. Wt: 163.26 g/mol
InChI Key: IOAGYDXMJWZUJJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(propan-2-yl)aniline is a substituted aniline derivative featuring an N,N-dimethylamino group and a propan-2-yl (isopropyl) substituent at the ortho position of the benzene ring. The compound’s structure combines steric hindrance from the isopropyl group with electron-donating effects from the dimethylamino moiety, influencing its reactivity in cyclization, borylation, and other key reactions.

Properties

CAS No.

55359-23-4

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N,N-dimethyl-2-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-9(2)10-7-5-6-8-11(10)12(3)4/h5-9H,1-4H3

InChI Key

IOAGYDXMJWZUJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-2-(propan-2-yl)aniline can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: This compound can be reduced to form secondary amines or primary amines, depending on the reducing agent and conditions used.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary or primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: N,N-Dimethyl-2-(propan-2-yl)aniline is used as a ligand in various catalytic processes, enhancing the efficiency of reactions.

Biology:

    Biochemical Studies: It is used in the synthesis of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: This compound is a precursor in the synthesis of certain drugs, contributing to the development of new therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(propan-2-yl)aniline involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. The presence of the dimethylamino group enhances its electron-donating ability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below summarizes critical structural and electronic differences between N,N-Dimethyl-2-(propan-2-yl)aniline and related compounds:

Compound Molecular Formula Molecular Weight Substituents Key Electronic Effects
This compound C₁₁H₁₇N 163.26 g/mol -N(CH₃)₂, -C(CH₃)₂ (ortho) Electron-donating (N,N-dimethyl), steric bulk
N,N-Dimethyl-2-(phenylethynyl)aniline C₁₆H₁₅N 221.30 g/mol -N(CH₃)₂, -C≡C-Ph (ortho) Electron-withdrawing (ethynyl), conjugation
N,N-Diisopropylaniline C₁₂H₁₉N 177.29 g/mol -N(CH(CH₃)₂)₂ Strong steric hindrance, weak electron-donating
2-(propan-2-yl)aniline C₉H₁₃N 135.21 g/mol -NH₂, -C(CH₃)₂ (ortho) Electron-donating (-NH₂), moderate steric bulk

Key Observations :

  • In contrast, the phenylethynyl group in its analog provides conjugation but minimal steric bulk .
  • Electronic Effects: The N,N-dimethylamino group enhances electron density on the ring, favoring electrophilic substitution. However, the ethynyl group in N,N-Dimethyl-2-(phenylethynyl)aniline withdraws electrons, altering reactivity pathways .

Reactivity in Key Reactions

Borylation Reactions
  • N,N-Dimethyl-2-(phenylethynyl)aniline reacts with BCl₃ via trans-haloboration , forming boron intermediates without cyclization. This contrasts with thioanisole derivatives, which undergo borylative cyclization due to sulfur’s electronic effects .
  • This compound (inferred): The isopropyl group’s steric bulk may suppress cyclization, favoring linear adducts or alternative pathways.
Cyclization to Indoles
  • N,N-Dimethyl-2-(phenylethynyl)aniline undergoes sodium persulfate-catalyzed cyclization to form indoles in 75% yield .
  • Methoxy or seleno analogs (e.g., 1-methoxy-2-(phenylethynyl)benzene) fail to cyclize under similar conditions, highlighting the necessity of the dimethylamino group’s electron-donating capacity .

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